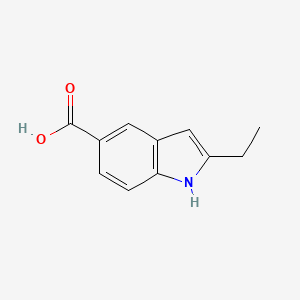

5-Carboxy-2-ethylindole

Description

Significance of Indole (B1671886) Scaffolds in Organic Chemistry

The indole moiety, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. chemicalbook.com This aromatic heterocycle is a privileged scaffold, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. chemicalbook.comresearchgate.net Its structural and electronic properties allow it to participate in a wide range of chemical reactions and to bind to numerous biological targets. mdpi.com The development of new methods for the synthesis and functionalization of indoles remains a dynamic area of research, driven by the continuous search for novel compounds with valuable applications. researchgate.net

Overview of Functionalized Indole Systems

Functionalized indoles are derivatives where one or more hydrogen atoms on the indole ring have been replaced by other functional groups. These modifications can dramatically alter the molecule's physical, chemical, and biological properties. Common functionalizations include alkylation, acylation, halogenation, and the introduction of nitro or carboxyl groups. chemicalbook.comthieme-connect.com The ability to selectively introduce functional groups at specific positions on the indole ring is crucial for the targeted synthesis of complex molecules. researchgate.net For instance, substituted indoles are key components in drugs like the anti-migraine medication Sumatriptan and the non-steroidal anti-inflammatory drug Indomethacin. nih.gov

Contextualization of Indole-2-Carboxylic Acid Derivatives

Within the family of indole carboxylic acids, indole-2-carboxylic acid derivatives are particularly noteworthy. The carboxylic acid group at the C2 position serves as a versatile handle for further chemical modifications, such as the formation of amides and esters. orgsyn.orgnih.gov These derivatives are often synthesized via the Fischer indole synthesis or the Japp-Klingemann reaction, which typically yield an indole-2-carboxylate (B1230498) ester. wikipedia.orgnumberanalytics.com This ester can then be hydrolyzed under basic conditions to afford the corresponding indole-2-carboxylic acid. orgsyn.org The indole-2-carboxylic acid scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds, including potential kinase inhibitors and antimicrobial agents. researchgate.net

Research Relevance of 5-Carboxy-2-ethylindole

This compound, also known as 5-ethyl-1H-indole-2-carboxylic acid, is a specific member of the indole-2-carboxylic acid class. While not as extensively studied as some other analogues, its structure suggests significant potential as a building block in medicinal chemistry and material science. chemimpex.com

Synthesis: The synthesis of this compound would likely follow established routes for similar 5-substituted indole-2-carboxylic acids. A common approach involves the Fischer indole synthesis. numberanalytics.comwikipedia.orgbyjus.com This would begin with the reaction of a p-ethylphenylhydrazine with pyruvic acid or an ethyl pyruvate. thieme-connect.comgoogle.com An alternative route is the Japp-Klingemann reaction, where a diazonium salt derived from 4-ethylaniline (B1216643) is reacted with a β-keto-ester like ethyl 2-methylacetoacetate (B1246266) to form a hydrazone, which then undergoes cyclization. wikipedia.orgnumberanalytics.com The resulting ethyl 5-ethylindole-2-carboxylate (also known as 2-Carbethoxy-5-ethylindole) would subsequently be hydrolyzed to yield the final this compound.

Properties: The properties of this compound are influenced by both the carboxylic acid group and the ethyl group at the 5-position. The ethyl group increases the molecule's lipophilicity compared to its methyl or unsubstituted counterparts. The carboxylic acid group provides a site for hydrogen bonding and can be deprotonated to form a carboxylate salt.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem nih.gov |

| Molecular Weight | 189.21 g/mol | PubChem nih.gov |

| IUPAC Name | 5-ethyl-1H-indole-2-carboxylic acid | PubChem nih.gov |

| CAS Number | 37033-93-5 | PubChem nih.gov |

| XLogP3 | 3.1 | PubChem nih.gov |

Research Applications: Although specific studies on this compound are limited, the broader class of 5-substituted indole-2-carboxylic acids and their amide derivatives have shown promise in various therapeutic areas. They have been investigated for their potential as cannabinoid receptor agonists, antitubercular agents, and for their activity against pediatric brain tumor cells. nih.gov Given these precedents, this compound serves as a valuable intermediate for the synthesis of novel compounds for biological screening. Its structure can be systematically modified, for example, by converting the carboxylic acid to various amides, to explore structure-activity relationships and develop new therapeutic leads. chemimpex.com It is also considered a building block for creating more complex molecules for use in materials science. chemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-ethyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C11H11NO2/c1-2-9-6-8-5-7(11(13)14)3-4-10(8)12-9/h3-6,12H,2H2,1H3,(H,13,14) |

InChI Key |

INTRDWMWKMEDRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(N1)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Carboxy 2 Ethylindole

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole nucleus is highly susceptible to electrophilic attack due to the delocalization of the nitrogen lone-pair electrons, which increases the electron density of the pyrrole (B145914) ring. researchgate.net

Electrophilic aromatic substitution (EAS) on the indole ring predominantly occurs at the C-3 position. researchgate.netnih.gov This preference is attributed to the formation of the most stable cationic intermediate (the arenium ion), where the aromaticity of the benzene (B151609) ring is preserved. stackexchange.com Attack at the C-3 position allows the positive charge to be delocalized over the nitrogen atom and the C-2 carbon without disrupting the benzenoid system. stackexchange.com

The presence of an ethyl group at the C-2 position further enhances the electron density of the pyrrole ring through an inductive effect, reinforcing the high reactivity at the C-3 position. Conversely, the carboxylic acid group at C-5 is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack. Therefore, electrophilic substitution is strongly directed to the C-3 position. While substitution at other positions on the benzene ring (C-4, C-6, C-7) is electronically disfavored, it can occur under more forcing conditions, though C-3 remains the most kinetically and thermodynamically favored site of reaction. libretexts.org

Friedel-Crafts acylation is a key method for introducing acyl groups onto the indole nucleus. rsc.orgnih.gov For 5-Carboxy-2-ethylindole, this reaction is expected to show strong regioselectivity for the C-3 position due to the electronic factors previously discussed. The reaction typically involves an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). clockss.orgsemanticscholar.org

Studies on the related compound, ethyl indole-2-carboxylate (B1230498), have shown that Friedel-Crafts acylation can result in a mixture of products, with substitution occurring at both the C-3 position and the benzene ring (C-5 and C-7). clockss.org However, the presence of the deactivating carboxyl group at C-5 in this compound would likely suppress acylation on the benzene ring, further favoring substitution at the more nucleophilic C-3 position. Reaction conditions, such as the choice of solvent and the reactivity of the acylating agent, can be optimized to maximize the yield of the desired C-3 acylated product. clockss.org For instance, using a less reactive acylating agent or a milder Lewis acid can enhance selectivity. researchgate.net

| Indole Substrate | Acylating Agent | Catalyst/Solvent | Major Product(s) |

|---|---|---|---|

| Ethyl indole-2-carboxylate | Acetyl Chloride | AlCl₃ / Ethylene Chloride | C-3 and C-5/C-7 acylation |

| Ethyl indole-2-carboxylate | Acetic Anhydride | AlCl₃ / Ethylene Chloride | Predominantly C-3 acylation |

| Indole | Acetic Anhydride | ZnCl₂ / Microwave | C-3 acylation |

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at the C-5 position undergoes typical reactions characteristic of this functional group, providing a handle for further molecular elaboration.

The carboxylic acid group of this compound can be readily converted into amides and esters, which are important functional groups in medicinal chemistry. nih.gov

Amidation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. mdpi.comresearchgate.net

Esterification can be accomplished through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with an alcohol. libretexts.org

| Transformation | Reagents | General Conditions |

|---|---|---|

| Amidation | Amine, EDCI, HOBt | Anhydrous polar aprotic solvent (e.g., DMF, DCM), room temperature |

| Esterification (Fischer) | Alcohol, H₂SO₄ (cat.) | Reflux in excess alcohol |

| Esterification (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | Step 1: Anhydrous solvent Step 2: Anhydrous solvent, 0 °C to room temperature |

Hydrazinolysis of the carboxylic acid group, typically performed on its corresponding ester derivative, yields an indole-5-carbohydrazide. This transformation is a valuable synthetic step for creating more complex heterocyclic systems or for introducing a reactive handle for further derivatization.

The process generally involves two steps: first, the esterification of this compound as described above, and second, the treatment of the resulting ester with hydrazine (B178648) hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol under reflux conditions. nih.govresearchgate.net The resulting carbohydrazide (B1668358) is a versatile intermediate that can be reacted with aldehydes and ketones to form hydrazones, or with other reagents to construct heterocycles like pyrazoles or triazoles.

The removal of the carboxylic acid group from the C-5 position, known as decarboxylation, would yield 2-ethylindole. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires high temperatures. The reaction can sometimes be facilitated by the presence of a copper catalyst, such as copper powder in quinoline.

While specific studies on the decarboxylation of this compound are not widely reported, the general mechanism involves the protonation of the aromatic ring and subsequent loss of carbon dioxide. The stability of the resulting carbanion intermediate influences the ease of the reaction. The electron-rich nature of the indole ring could potentially stabilize the transition state of this reaction. Alternative modern methods for decarboxylation might involve photoredox catalysis or other transition-metal-catalyzed processes, although these would need to be empirically developed for this specific substrate. nih.gov

Mechanistic Insights into Indole Functionalization Reactions

The functionalization of the indole scaffold is a cornerstone of synthetic organic chemistry, providing access to a vast array of biologically active molecules and functional materials. Understanding the underlying mechanisms of these transformations is crucial for the development of new, efficient, and selective synthetic methodologies. This section delves into the mechanistic aspects of indole functionalization, with a particular focus on the role of catalysts and the elucidation of reaction pathways through the isolation of intermediates. While specific studies on this compound are limited, the principles derived from related indole carboxylic acids and other substituted indoles provide valuable insights into its expected chemical behavior.

Role of Catalysts in Selective Transformations

Catalysts play a pivotal role in directing the outcome of indole functionalization reactions, enabling control over regioselectivity and enantioselectivity. Transition metal catalysts, in particular, have been extensively employed for the activation of C-H bonds in the indole nucleus, facilitating a variety of coupling reactions. rsc.org

The carboxyl group at the C5 position of this compound can act as a directing group, influencing the position of further functionalization. However, depending on the reaction conditions and the catalyst employed, the inherent nucleophilicity of the indole ring, particularly at the C3 position, can also dictate the reaction's course. chim.it

Table 1: Catalytic Systems for Indole Functionalization

| Catalyst System | Transformation | Role of Catalyst | Reference |

| Cobalt(acac)₃ / Triphos / Al(OTf)₃ | Reductive C-H alkylation of 2-methyl-1H-indole with carboxylic acids | In situ generation of an aldehyde from the carboxylic acid, which then participates in the alkylation. | rsc.org |

| Rhodium(I)/Silver(I) co-catalysts | Site-selective C-H functionalization of 3-acyl indoles | Controls 1,2-acyl translocation/C-H functionalization. | chemrxiv.org |

| Iridium(III)/Silver(I) catalysts | C2-functionalization of 3-acyl indoles | Subverts 1,2-acyl migration. | chemrxiv.org |

| Brønsted Acids | Cascade reaction of propargyl alcohols with sulfonamido-indoles | Mediates Friedel–Crafts alkylation and subsequent cyclization cascades. | acs.org |

For instance, a cobalt-based catalytic system has been developed for the reductive C-H alkylation of 2-methyl-1H-indole using carboxylic acids. rsc.org Mechanistic studies suggest that the catalyst facilitates the in-situ formation of an aldehyde from the carboxylic acid, which then acts as the electrophile for the Friedel-Crafts-type alkylation at the C3 position of the indole. rsc.org This type of transformation could potentially be applied to this compound, where the carboxylic acid moiety could either participate in the reaction or require protection.

Furthermore, catalyst-controlled directing group translocation has been demonstrated in the C-H functionalization of 3-carboxamide indoles. chemrxiv.org By judicious choice of a rhodium(I) or iridium(III) catalyst, the reaction can be directed to occur at different positions of the indole ring. chemrxiv.org This highlights the power of catalyst selection in overcoming the inherent reactivity patterns of the indole nucleus. While the 5-carboxy group is not directly analogous to a 3-carboxamide, these findings underscore the potential for catalytic systems to modulate the regioselectivity of C-H functionalization on the indole core.

Reaction Mechanism Elucidation via Intermediate Isolation

The isolation and characterization of reaction intermediates are powerful tools for unraveling the step-by-step pathway of a chemical transformation. While no specific studies have reported the isolation of intermediates in reactions involving this compound, research on related indole systems provides a framework for understanding potential mechanistic pathways.

In other instances, the formation of zwitterionic intermediates has been proposed. For example, in a multicomponent reaction involving an indole, an aldehyde, and an isoxazole, the reaction is believed to proceed through the formation of a styrylisoxazole intermediate. acs.org

Cascade and Multi-Component Reactions Involving Indole Carboxylic Acids

Cascade and multi-component reactions (MCRs) represent highly efficient strategies for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. rsc.org These reactions are characterized by the formation of multiple chemical bonds in a sequential manner, avoiding the need for isolation of intermediates and thereby increasing atom and step economy. The indole nucleus, with its multiple reactive sites, is an excellent substrate for the design of novel cascade and MCRs. nih.gov

While specific examples utilizing this compound are not prevalent in the literature, the principles of cascade and MCRs involving other indole carboxylic acids and indole derivatives can be extrapolated. The presence of the carboxylic acid functionality can be strategically employed as a reactive handle or a directing element in such transformations.

Novel base-initiated cascade reactions of hemiindigos have been developed to produce dipolar γ-carbolines containing a carboxylate group. nih.gov These reactions involve a series of bond-forming and bond-breaking events, leading to the rapid assembly of complex polycyclic structures.

Table 2: Examples of Cascade and Multi-Component Reactions Involving Indole Derivatives

| Reaction Type | Reactants | Product | Key Mechanistic Steps | Reference |

| Brønsted Acid-Mediated Cascade | Propargyl alcohols, Sulfonamido-indoles | Highly substituted δ- or α-carbolines | Friedel–Crafts alkylation, rsc.orgacs.org-hydrogen shift, electrocyclization, elimination, acs.orgacs.org-aryl migration, aromatization | acs.org |

| Base-Initiated Cascade | Hemiindigos | Dipolar γ-carbolines with a carboxylate group | Addition-rearrangement sequence | nih.gov |

| Petasis Boronic Acid-Mannich Reaction | Indoles, Ethyl glyoxylic acid, Boronic acids | α-(N-substituted indole)carboxylic acids | Multicomponent condensation | acs.org |

| Ugi-deprotection-cyclization | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, α-amino acid (e.g., tryptophan), isocyanate, formaldehyde | 1,4-Thienodiazepine-2,5-diones | Multicomponent condensation followed by cyclization | acs.org |

| Aza-Friedel–Crafts/Hantzsch Cyclization | Indoles, Aldehydes, Thiourea, α-chloroketones | Polysubstituted 2-amino-1,3-thiazoles | Initial aza-Friedel–Crafts reaction followed by Hantzsch thiazole synthesis | acs.org |

A Brønsted acid-mediated cascade reaction between propargyl alcohols and sulfonamido-indoles has been reported to yield highly substituted δ- and α-carbolines. acs.org This complex transformation proceeds through a sequence of Friedel–Crafts alkylation, a rsc.orgacs.org-hydrogen shift, electrocyclization, elimination, a acs.orgacs.org-aryl migration, and finally aromatization. acs.org The electronic nature of the substituents on the indole ring can influence the course of such cascade reactions.

Multicomponent reactions provide a powerful platform for the rapid generation of molecular diversity. The Petasis boronic acid-Mannich reaction, for instance, allows for the synthesis of α-(N-substituted indole)carboxylic acids from an indole, ethyl glyoxylic acid, and a boronic acid in a single step. acs.org Similarly, Ugi-type reactions have been employed to construct complex peptide-like structures incorporating the indole scaffold. acs.org For example, a multicomponent reaction of N-indole carboxylic acids, aldehydes, amines, and a C2 building block can lead to structurally diverse β-indole carboxamide amino amides. acs.org

These examples, while not specific to this compound, demonstrate the immense potential of cascade and multi-component strategies for the functionalization of the indole core. The strategic placement of the carboxy and ethyl groups in this compound could be exploited to design novel and efficient synthetic routes to complex heterocyclic systems.

Exploration of Derivatization and Analogue Synthesis Based on 5 Carboxy 2 Ethylindole Scaffold

Synthesis of Indole-2-carboxamide Analogues

The transformation of the 2-carboxy group of the 5-carboxy-2-ethylindole scaffold into an amide linkage is a fundamental strategy for generating a wide array of biologically active molecules. This is typically achieved by coupling the indole-2-carboxylic acid with a diverse selection of amines.

The formation of the amide bond is facilitated by a variety of coupling reagents that activate the carboxylic acid. Commonly employed reagents include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

The BOP reagent is often used in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). nih.govtandfonline.com This method provides a straightforward approach to synthesizing indole-2-carboxamides by reacting the carboxylic acid with the desired amine. nih.gov Another widely used method involves the use of carbodiimides, such as EDCI, often in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt). This combination effectively facilitates the coupling of indole-2-carboxylic acids with various amines under standard conditions. nih.gov

Table 1: Examples of Coupling Reagents and Conditions for Indole-2-carboxamide Synthesis

| Coupling Reagent | Additive/Base | Solvent | Typical Conditions |

|---|---|---|---|

| BOP | DIPEA | DCM | Room temperature, overnight |

The versatility of the indole-2-carboxamide scaffold lies in the ability to introduce a wide range of structural modifications at both the amide nitrogen and various positions on the indole (B1671886) ring.

Amide Substituents: A vast library of indole-2-carboxamide analogues can be generated by coupling the indole-2-carboxylic acid with a diverse array of commercially available amines. nih.gov These can range from simple alkyl and aryl amines to more complex heterocyclic and polycyclic amine fragments. The nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity of the resulting molecule.

Indole Substituents: Further diversification can be achieved by modifying the substituents on the indole ring itself. For instance, starting with a 5-nitro-indole-2-carboxylate, a series of transformations can be performed, including conversion to the amide, followed by reduction of the nitro group to an amine. researchgate.net This amine can then serve as a handle for further functionalization. Additionally, substituents at the C3 position of the indole ring can be introduced through various synthetic methods, further expanding the chemical space of the indole-2-carboxamide analogues. researchgate.net

Preparation of Heterocyclic Systems from this compound Precursors

The this compound scaffold can be elaborated into various heterocyclic systems, which are prevalent in many biologically active compounds. This is often achieved by first converting the 2-carboxy group into a carbohydrazide (B1668358), which serves as a key intermediate for the synthesis of heterocycles like oxadiazoles and for the introduction of thiosemicarbazide moieties.

The synthesis of 1,3,4-oxadiazoles from an indole-2-carboxylic acid derivative typically begins with the conversion of the corresponding ester to an indole-2-carbohydrazide via reaction with hydrazine (B178648) hydrate. utar.edu.my This carbohydrazide can then undergo cyclodehydration with a variety of carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the desired 2,5-disubstituted 1,3,4-oxadiazole ring. utar.edu.mymdpi.com

Similarly, the indole-2-carbohydrazide intermediate is pivotal for the synthesis of thiosemicarbazides. researchgate.net Reaction of the carbohydrazide with an appropriate isothiocyanate leads to the formation of the corresponding 1-(indole-2-carbonyl)-4-substituted-thiosemicarbazide. nih.govresearchgate.net These thiosemicarbazide derivatives are valuable precursors for the synthesis of other sulfur and nitrogen-containing heterocycles. researchgate.net

Table 2: Synthesis of Heterocyclic Precursors from Indole-2-carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Intermediate |

|---|---|---|

| Indole-2-carboxylate (B1230498) | Hydrazine hydrate | Indole-2-carbohydrazide |

The indole scaffold can be further elaborated through the annulation of additional rings, such as a pyrrole (B145914) ring, to create more complex polycyclic systems. One approach to constructing a pyrrolo[2,3-b]indole skeleton involves the intramolecular annulation of suitably functionalized indole derivatives. nih.gov While specific examples starting from this compound are not prevalent, the general principle involves creating a precursor with a reactive group at the C3 position and a nitrogen-containing side chain that can cyclize onto the C2 position of the indole ring. Iodine(III)-mediated cyclization is one such method that has been successfully employed for this transformation. nih.gov

Development of Complex Indole-Based Molecular Scaffolds

The indole-2-carboxamide moiety is not only a pharmacophore in its own right but also a versatile synthetic handle for the construction of more complex, polycyclic indole-based frameworks. rsc.org These intricate structures are often found in naturally occurring bioactive molecules. The amide functionality can participate in intramolecular cyclization reactions to form fused ring systems. For example, under acidic conditions, certain indole-2-carboxamides can undergo cyclization to form pyrido[3,4-b]indol-1-one derivatives. tandfonline.com This strategy allows for the rapid assembly of complex scaffolds from relatively simple starting materials, highlighting the utility of the this compound core in generating molecular diversity for drug discovery and other applications.

Strategies for Incorporating this compound into Macrocycles

The synthesis of macrocycles containing an indole moiety is a significant area of research due to the prevalence of such structures in bioactive natural products and their potential applications in medicinal and materials chemistry. The this compound scaffold can be incorporated into macrocyclic frameworks through several strategic approaches, primarily by utilizing its functional groups as handles for cyclization reactions.

A principal strategy involves ring-closing metathesis (RCM), a powerful method for forming large rings. This approach would typically involve functionalizing the this compound core with two terminal alkene chains. For instance, the indole nitrogen can be alkylated with an alkenyl halide, while the carboxylic acid group can be converted into an ester or amide by reacting it with an alkenyl alcohol or amine. The resulting di-alkene precursor can then undergo RCM using a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, to form the macrocyclic ring. The size of the resulting macrocycle, ranging from 13 to 17-membered rings or larger, can be precisely controlled by adjusting the length of the tethering alkenyl chains.

Another approach is through intramolecular amide or ester bond formation. The carboxylic acid group is an ideal anchor point for this strategy. By introducing a long chain terminating in an amine or alcohol group at another position of the indole (e.g., via alkylation of the indole nitrogen), a macrolactam or macrolactone can be formed, respectively. This cyclization is typically promoted by standard peptide or ester coupling reagents.

The Ugi multicomponent reaction followed by a "click" reaction represents a more advanced strategy for creating peptide-like macrocycles. In a hypothetical application, the this compound could serve as the carboxylic acid component in an Ugi reaction, along with an amine, an isocyanide, and an aldehyde. If one of these components contains an alkyne and another an azide, the resulting linear precursor can be cyclized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-containing macrocycle.

| Macrocyclization Strategy | Key Functional Groups Utilized | Typical Reagents/Catalysts | Resulting Macrocycle Type |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | N-alkenyl and 5-carboxy-derived alkenyl ester/amide | Grubbs' Catalysts (e.g., G-II) | Carbocycle with indole embedded |

| Macrolactamization | 5-Carboxylic acid and N-aminoalkyl chain | Peptide coupling reagents (e.g., EDC, HOBt) | Lactam-bridged macrocycle |

| Ugi/Click Reaction | 5-Carboxylic acid (as Ugi component) | Isocyanide, Amine, Aldehyde; Cu(I) catalyst | Peptoid-triazole macrocycle |

Synthesis of Fused Polycyclic Indole Systems

The planar indole nucleus of this compound is an excellent starting point for the construction of rigid, fused polycyclic systems. These structures are of interest as they form the core of many alkaloids and pharmacologically active compounds. Synthetic strategies often involve forming new rings by building off the existing indole framework.

One prominent method is intramolecular cyclization. For example, aryl free-radicals generated at positions adjacent to the indole core can trigger cyclization to furnish fused systems. A derivative of this compound, perhaps with a propargylic or allylic group installed on the indole nitrogen, could undergo a radical-initiated cyclization. This can lead to the formation of a new five- or six-membered ring fused to the indole, creating formal pyrrolo[3,2,1-ij]quinoline-type structures through a 6-endo-trig cyclization mode.

Annulation reactions provide another powerful route. Indoles can react with various partners in cycloaddition reactions to build new fused rings. For instance, the reaction of an indole derivative with 1,2-diaza-1,3-dienes, catalyzed by a Lewis acid like zinc chloride, can lead to divergent annulations. Depending on the substrate and conditions, this can produce tetracyclic fused ring systems such as tetrahydro-1H-pyridazino[3,4-b]indoles via a [4+2] cycloaddition or tetrahydropyrrolo[2,3-b]indoles through a [3+2] pathway. The electron-withdrawing nature of the 5-carboxy group could influence the regioselectivity of such reactions.

Furthermore, multicomponent reactions (MCRs) offer an efficient way to assemble complex fused structures in a single step. An indole, an aldehyde (such as formaldehyde), and an amino hydrochloride can assemble to form indole-fused oxadiazepines. The addition of sodium thiosulfate to this mixture can alternatively yield indole-fused thiadiazepines, creating seven-membered heterocyclic rings fused to the indole core. The this compound scaffold could readily participate as the indole component in these modular assemblies. The versatility of indole-2-carboxamides, which can be easily prepared from the corresponding carboxylic acid, as precursors for various fused polycyclic indoles through cyclization reactions has also been extensively reviewed.

| Synthetic Strategy | Type of Fused System | Key Reaction Type | Example Reagents/Conditions |

|---|---|---|---|

| Intramolecular Radical Cyclization | Pyrrolo[3,2,1-ij]quinoline | 6-endo-trig aryl radical cyclization | N-allyl/propargyl precursor, radical initiator |

| Divergent Annulation | Tetrahydro-pyridazino[3,4-b]indole | [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes, ZnCl₂ |

| Multicomponent Reaction (MCR) | Indole-fused Thiadiazepine | Iterative assembly/bis-nucleophilic addition | Formaldehyde, Amino hydrochloride, Na₂S₂O₃ |

| Intramolecular Cyclization | Various Fused Polycycles | Condensation/Cyclization | Conversion to Indole-2-carboxamide precursor |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Carboxy-2-ethylindole, a combination of one- and two-dimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum would provide initial information about the chemical environment of the protons. The spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), aromatic protons on the indole (B1671886) ring, the proton on the C3 position, and the N-H proton. The chemical shifts (δ) and coupling constants (J) would offer insights into the connectivity of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon, the carbons of the indole ring, and the two carbons of theethyl group.

2D NMR Techniques: To confirm the assignments from 1D NMR and to establish through-bond and through-space correlations, several 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the relationship between the CH₂ and CH₃ protons of the ethyl group and the couplings between adjacent aromatic protons on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the position of the ethyl and carboxyl groups on the indole scaffold by showing correlations from the ethyl protons to C2 and C3 of the indole ring, and from the aromatic protons to the carboxyl carbon.

A hypothetical data table for the expected NMR signals is presented below based on general knowledge of similar indole structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | Triplet | ~14 |

| Ethyl-CH₂ | Quartet | ~25 |

| C3-H | Singlet/Triplet | ~102 |

| C4-H | Doublet | ~122 |

| C6-H | Doublet of doublets | ~120 |

| C7-H | Doublet | ~112 |

| N-H | Broad Singlet | - |

| COOH | Broad Singlet | ~170 |

| C2 | - | ~145 |

| C3 | See C3-H | ~102 |

| C3a | - | ~128 |

| C4 | See C4-H | ~122 |

| C5 | - | ~125 |

| C6 | See C6-H | ~120 |

| C7 | See C7-H | ~112 |

| C7a | - | ~138 |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

For this compound, which is an achiral molecule, there are no stereochemical features such as stereocenters to be elucidated. Therefore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which are used to determine through-space proximity and stereochemistry, would primarily serve to confirm the planar structure and the proximity of substituents on the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This accurate mass measurement allows for the determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. Further fragmentation analysis (MS/MS) would reveal characteristic fragmentation patterns of the indole core and the loss of substituents like the carboxyl and ethyl groups, providing further structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

An N-H stretching vibration from the indole ring (~3300-3500 cm⁻¹).

A strong C=O stretching vibration from the carboxylic acid (~1680-1710 cm⁻¹).

C-H stretching vibrations from the aromatic ring and the ethyl group (~2850-3100 cm⁻¹).

C=C stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-C backbone of the molecule.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H (Indole) | 3300-3500 | Weak |

| C=O (Carboxylic Acid) | 1680-1710 (strong) | Moderate |

| Aromatic C=C | 1450-1600 | Strong |

| Aliphatic C-H | 2850-3000 | Moderate |

| Aromatic C-H | 3000-3100 | Strong |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

The UV-Vis spectrum of this compound, measured in a suitable solvent like ethanol or methanol, would reveal information about the electronic transitions within the molecule's chromophore, which is the indole ring system. Indole and its derivatives typically exhibit two main absorption bands:

A stronger absorption band (B band) around 260-290 nm.

A weaker, longer-wavelength band (L band) that can sometimes show fine structure. The position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring. The carboxyl and ethyl groups would be expected to cause slight shifts in these absorption maxima compared to the parent indole molecule.

X-ray Crystallography for Solid-State Structural Determination

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other public crystallographic databases. Should a suitable single crystal be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the indole N-H group, which dictate the crystal packing. Such an analysis would confirm the planarity of the indole ring and the conformation of the ethyl and carboxyl substituents relative to the ring.

Computational Chemistry and Theoretical Investigations of 5 Carboxy 2 Ethylindole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on indole (B1671886) derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, a compound structurally related to 5-Carboxy-2-ethylindole, have been employed to analyze molecular geometries, vibrational frequencies, and electronic properties. mdpi.comnih.govnih.gov For this compound, DFT calculations could elucidate key electronic parameters.

These studies typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its tendency to undergo chemical reactions. In a study on a spiropyran containing a 5-carboxy indole moiety, DFT calculations were used to determine the HOMO and LUMO energy levels to understand its electronic transitions. mdpi.com

Furthermore, DFT can be used to simulate infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. mdpi.com

Table 1: Calculated Electronic Properties of an Indole Derivative using DFT (Note: This is an example based on related compounds; specific values for this compound would require dedicated calculations.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.61 eV | Relates to the electron-donating ability of the molecule. mdpi.com |

| LUMO Energy | -1.89 eV | Relates to the electron-accepting ability of the molecule. mdpi.com |

| HOMO-LUMO Gap | 3.72 eV | Indicates chemical reactivity and electronic stability. mdpi.com |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties. While often more computationally expensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain benchmark-quality data on molecular geometries, energies, and other properties for molecules like this compound. For closely related indole-2-carboxylate (B1230498), crystal structure data provides a solid experimental basis for such theoretical calculations. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological function and reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds, particularly the bond connecting the ethyl group to the indole ring and the bond connecting the carboxylic acid group.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as the esterification of the carboxyl group or electrophilic substitution on the indole ring.

By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For example, in the oxidative Heck reaction of indoles, computational modeling has been used to understand the regioselectivity-determining step. nih.gov Similarly, for reactions involving this compound, transition state analysis could predict the most likely products and provide a detailed understanding of how the reaction proceeds at a molecular level.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom, revealing how the molecule moves, flexes, and changes its conformation.

An MD simulation of this compound in a solvent, such as water, would provide insights into its conformational stability and flexibility in a more realistic environment. nih.govbiorxiv.org The simulation would show how the molecule interacts with solvent molecules and how its conformation fluctuates around the minimum energy structures identified through conformational analysis. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of the molecule's conformation. nih.gov Such simulations are crucial for understanding how the molecule might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.govpharmacophorejournal.com Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups that are responsible for a molecule's interactions with a specific target. researchgate.netresearchgate.net

For a series of indole derivatives including this compound, a QSAR model could be developed by calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with an observed property. nih.gov

A pharmacophore model for a class of compounds including this compound would typically consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov This model represents the key interaction points. For example, the carboxylic acid group of this compound could act as a hydrogen bond donor and acceptor, while the indole ring provides a hydrophobic and aromatic feature. These models are valuable in medicinal chemistry for designing new molecules with desired properties.

The investigation for "this compound," also known as "5-Ethylindole-2-carboxylic acid," and its chemical formula C11H11NO2 did not yield any published crystal structures in reputable databases. Consequently, the detailed research findings and specific data tables regarding its hydrogen bonding, van der Waals forces, or π-stacking interactions, which are essential for a thorough analysis of its crystal packing, are not available.

While studies on related indole derivatives, such as indole-2-carboxylic acid and its various substituted analogs, are present in the literature, this information cannot be extrapolated to provide a scientifically accurate and specific analysis of this compound as requested. The unique combination and positioning of the carboxyl and ethyl groups on the indole scaffold would lead to a distinct crystal packing arrangement and set of intermolecular interactions that cannot be predicted with certainty without experimental crystallographic data.

Therefore, the section on the "," specifically subsection 6.6 on "Intermolecular Interactions and Crystal Packing Analysis," cannot be generated with the required level of detail and scientific accuracy due to the absence of primary research data for this compound.

Emerging Research Areas and Future Directions for 5 Carboxy 2 Ethylindole in Chemical Synthesis

Novel Applications in Asymmetric Synthesis

The development of methods for the enantioselective functionalization of indole (B1671886) scaffolds is a significant goal in organic chemistry, given the prevalence of chiral indole derivatives in pharmaceuticals and natural products. While direct asymmetric synthesis involving 5-Carboxy-2-ethylindole is a nascent field, its structural motifs are highly relevant to established strategies. The catalytic asymmetric Friedel–Crafts reaction, for instance, is a powerful tool for creating carbon-carbon bonds at the C3 position of indoles, yielding optically active products. nih.gov The carboxylic acid group in this compound could serve as a directing group or a handle for attaching chiral auxiliaries, thereby influencing the stereochemical outcome of such reactions.

Future research is anticipated to focus on the use of chiral catalysts, including metal complexes and organocatalysts, to achieve enantioselective C-H functionalization of the indole core. mdpi.comresearchgate.net Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have shown promise in controlling the stereoselectivity of reactions involving indole derivatives. researchgate.netacs.org The unique electronic properties conferred by the carboxyl and ethyl groups of this compound could be harnessed to fine-tune its reactivity and selectivity in these sophisticated catalytic systems, leading to the synthesis of novel, complex chiral molecules.

Table 1: Potential Asymmetric Reactions Involving Indole-2-Carboxylic Acid Scaffolds

| Reaction Type | Catalyst Class | Potential Outcome for this compound |

|---|---|---|

| Friedel-Crafts Alkylation | Chiral Lewis Acids, Organocatalysts | Enantioselective C3-functionalization |

| C-H Functionalization | Chiral Transition Metal Complexes (e.g., Ni, Rh) | Stereoselective annulation or arylation |

| Transfer Hydrogenation | Chiral Brønsted Acids | Synthesis of chiral 2,3-dihydroindoles (indolines) |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of indole synthesis into flow platforms is an active area of research, with methods like the Fischer and Reissert indole syntheses being adapted for continuous production. mdpi.com The synthesis of indole-2-carboxylic acid esters, structurally related to this compound, has been successfully demonstrated in flow reactors, highlighting the feasibility of applying this technology. mdpi.combeilstein-journals.org

The 5-carboxy group of this compound is particularly amenable to flow chemistry, as it can be readily converted to esters or amides in-line, facilitating multi-step, telescoped syntheses without the need for intermediate isolation. acs.org Automated platforms, which combine flow reactors with robotic handling and real-time analytics, could utilize this compound as a key building block for the rapid generation of compound libraries. nih.gov This high-throughput approach can accelerate the discovery of new drug candidates and functional materials by systematically exploring the chemical space around the indole scaffold. The precise control over reaction parameters in flow systems can also lead to higher yields and purities, reducing waste and cost.

Exploration as a Precursor in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. Indole synthesis is evolving to meet these criteria, with a focus on catalysis in aqueous media and biocatalysis. rsc.orgnih.gov The carboxylic acid functionality of this compound enhances its solubility in aqueous systems, making it an attractive substrate for green synthetic methods that avoid volatile organic compounds.

Biocatalysis, which employs enzymes to perform chemical transformations, offers a highly selective and sustainable route to indole derivatives. livescience.io Enzymes such as monoamine oxidases are being explored for the aromatization of indolines to indoles under mild, environmentally friendly conditions. livescience.io Furthermore, chemo-enzymatic strategies are being developed for the asymmetric synthesis of complex molecules like (S)-2-Indolinecarboxylic acid, a related structure. researchgate.net this compound could serve as a precursor in such biocatalytic or chemo-enzymatic pathways, leading to the sustainable production of high-value chemicals. The development of novel catalysts derived from biomass, such as biochar-based solid acids, also presents a promising avenue for the sustainable synthesis of bis-indole derivatives from indole precursors. rsc.org

Role in the Development of New Catalytic Systems

The indole scaffold itself can be a crucial component of ligands used in transition metal catalysis, influencing the steric and electronic environment of the metal center. nih.gov The functional groups on this compound provide handles for its incorporation into more complex ligand architectures. For example, the carboxylic acid group can be converted into an amide, ester, or other coordinating group, allowing it to bind to a metal center.

Indole-based N-heterocyclic carbene (NHC) ligands have demonstrated excellent activity in copper- and palladium-catalyzed reactions. acs.org The development of new NHC-copper complexes incorporating an indole skeleton has shown promise for transformations like hydrosilylation and C-N coupling. nih.gov By modifying the indole core, such as with the substituents present in this compound, the catalytic properties of these complexes can be systematically tuned. Similarly, indole-containing phosphine or pyridine ligands could be synthesized from this precursor for use in a wide range of catalytic applications, from cross-coupling reactions to asymmetric hydrogenation. nih.govsemanticscholar.org The inherent properties of the indole ring, combined with the tunability offered by its substituents, make this compound a promising platform for designing the next generation of catalysts.

Table 2: Potential Catalytic Applications Derived from this compound

| Ligand/Catalyst Type | Potential Metal Partner | Target Reaction Type |

|---|---|---|

| Indole-based N-Heterocyclic Carbene (NHC) | Copper (Cu), Palladium (Pd) | Cross-Coupling, Hydrosilylation |

| Indole-Phosphine Ligands | Rhodium (Rh), Iridium (Ir) | Asymmetric Hydrogenation |

| Indole-Pyridine Ligands | Ruthenium (Ru), Osmium (Os) | Transfer Hydrogenation, Metathesis |

Advanced Material Science Applications (excluding specific material properties)

Functionalized indoles are finding increasing use in the field of advanced materials due to their unique photophysical and electronic properties. The 5-carboxy group of this compound makes it an ideal precursor for incorporation into larger molecular systems and polymers for materials science applications.

One notable area is the development of photochromic materials. Spiropyrans, a class of molecules that undergo reversible color change upon exposure to light, have been synthesized using a 5-carboxy indole derivative. mdpi.comresearchgate.net These materials have potential applications in optical data storage, smart windows, and sensors. The carboxylic acid group can be used to anchor the spiropyran unit to surfaces or polymer backbones. researchgate.net

Furthermore, polymers derived from carboxyindoles have shown promise as sensing materials. For example, poly(5-carboxyindole) has been investigated as a material for detecting formaldehyde gas, a common indoor air pollutant. marquette.edu The carboxylic acid groups play a crucial role in the sensing mechanism through hydrogen bonding interactions. Blending this polymer with other materials like β-cyclodextrin can enhance its sensing performance. marquette.edu The ethyl group at the C2 position of this compound could further modify the polymer's morphology and processability, opening up possibilities for creating new functional polymers for applications in organic electronics, such as in transistors or solar cells. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 5-Carboxy-2-ethylindole, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesizing this compound typically involves multi-step organic reactions, such as indole ring formation followed by carboxylation and ethylation. To ensure reproducibility:

- Detailed Procedural Documentation : Include precise stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification methods (e.g., column chromatography, recrystallization) in the experimental section .

- Characterization Data : Provide NMR, IR, and mass spectrometry data for new compounds. For known compounds, cross-reference spectral data with established literature .

- Supporting Information : Deposit raw spectral data, chromatograms, and failed reaction attempts in supplementary materials to aid replication .

Q. How should researchers validate the purity of this compound in synthetic workflows?

- Methodological Answer :

- Analytical Techniques : Use HPLC or GC-MS to confirm purity (>95%). For polar derivatives, employ reverse-phase chromatography with UV detection .

- Melting Point Consistency : Compare observed melting points with literature values; deviations >2°C warrant re-evaluation of synthesis or purification steps .

- Elemental Analysis : Perform CHNS analysis to verify empirical formula, especially for novel analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines to identify variables like assay type (e.g., cell-based vs. in vivo), concentration ranges, and solvent effects .

- Statistical Re-evaluation : Apply multivariate analysis to isolate confounding factors (e.g., batch-to-batch variability, impurities) .

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., identical cell lines, buffer pH) to isolate methodological discrepancies .

Q. What strategies are effective for designing dose-response studies involving this compound in complex biological systems?

- Methodological Answer :

- Nonlinear Modeling : Use sigmoidal dose-response curves (Hill equation) to estimate EC₅₀/IC₅₀ values. Validate models with goodness-of-fit tests (e.g., R² > 0.95) .

- Control for Matrix Effects : Include vehicle controls and matrix-matched calibration curves to account for interference from biological media .

- High-Throughput Screening : Employ automated platforms to test 8–10 concentration points in triplicate, ensuring statistical power (n ≥ 3) .

Q. How can researchers integrate computational and experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Cross-validate with experimental kinetic studies (e.g., Hammett plots) .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to forecast regioselectivity in alkylation or acylation reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during reactions, aligning computational predictions with empirical observations .

Data Management and Ethical Considerations

Q. What are best practices for handling raw data from spectral analyses of this compound?

- Methodological Answer :

- Data Archiving : Store raw NMR (FID files), MS (raw spectra), and chromatographic data in repositories like Zenodo or institutional databases with DOI assignments .

- Metadata Annotation : Include instrument parameters (e.g., NMR frequency, MS ionization mode) and software versions (e.g., MestReNova) for reproducibility .

- Ethical Reporting : Disclose signal-to-noise ratios and baseline corrections to prevent misinterpretation of minor peaks as impurities .

Q. How should researchers address ethical challenges in publishing negative or inconclusive results for this compound studies?

- Methodological Answer :

- Pre-registration : Submit study protocols to platforms like OSF or ClinicalTrials.gov to mitigate publication bias .

- Transparency in Discussion : Explicitly state limitations (e.g., low sample size, instrumentation sensitivity) and propose follow-up experiments .

- Dedicated Journals : Publish in venues specializing in negative results (e.g., Journal of Negative Results) to contribute to holistic scientific discourse .

Cross-Disciplinary Applications

Q. What methodologies enable the application of this compound in materials science (e.g., organic semiconductors)?

- Methodological Answer :

- Bandgap Engineering : Measure HOMO-LUMO levels via cyclic voltammetry and UV-vis spectroscopy. Correlate with DFT-predicted electronic structures .

- Morphology Control : Use AFM or SEM to assess thin-film crystallinity. Optimize deposition parameters (e.g., spin-coating speed, annealing temperature) .

- Stability Testing : Expose materials to accelerated aging conditions (e.g., 85°C/85% RH) and monitor performance degradation via IV curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.